An In-depth Technical Guide to Btk Inhibitor 1 Hydrochloride (CAS 1553977-42-6): Structure, Synthesis, and Mechanistic Insights
An In-depth Technical Guide to Btk Inhibitor 1 Hydrochloride (CAS 1553977-42-6): Structure, Synthesis, and Mechanistic Insights
This guide provides a comprehensive technical overview of Btk Inhibitor 1 Hydrochloride (CAS 1553977-42-6), a key chemical entity in the landscape of targeted therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical identity, mechanism of action, synthesis, and its pivotal role as a precursor to the first-generation covalent inhibitor, Ibrutinib.
Introduction: Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, which is a critical signaling element in hematopoietic cells.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, and survival.[2][3] Dysregulation of the BCR pathway can lead to uncontrolled B-cell proliferation, a hallmark of various B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][5] Consequently, inhibiting BTK has emerged as a highly successful therapeutic strategy for these diseases.
This has led to the development of several generations of BTK inhibitors, from the first-in-class irreversible inhibitor Ibrutinib to more selective second-generation covalent inhibitors and reversible, non-covalent third-generation agents.[6][7] The compound, Btk Inhibitor 1 Hydrochloride, is central to the synthesis of Ibrutinib and serves as the foundational scaffold for its interaction with the BTK active site.
Compound Profile: Btk Inhibitor 1 Hydrochloride
Btk Inhibitor 1 Hydrochloride is a high-purity chemical intermediate primarily recognized as the direct precursor to Ibrutinib. Its identity is defined by the following key identifiers.
| Parameter | Value |
| CAS Number | 1553977-42-6 |
| IUPAC Name | 3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
| Synonyms | IBT6A hydrochloride, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride, N-Desacryloyl Ibrutinib |
| Molecular Formula | C₂₂H₂₃ClN₆O |
| Molecular Weight | 422.91 g/mol |
Chemical Structure
The molecule features a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in kinase inhibitor design. This core is substituted with a 4-phenoxyphenyl group and an (R)-piperidin-3-yl group.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Purity | Typically >98% | N/A |
| Solubility | Soluble in DMSO and Methanol | N/A |
| Storage | Store at 2-8°C, desiccated | N/A |
Mechanism of Action: The Reversible Precursor to an Irreversible Inhibitor
The primary utility of Btk Inhibitor 1 Hydrochloride is as a synthetic intermediate for Ibrutinib.[4] Understanding its mechanism requires analyzing both the BTK signaling pathway and the specific structural features that differentiate this precursor from the final active pharmaceutical ingredient (API).
The BTK Signaling Pathway
The B-cell receptor is activated upon antigen binding, which initiates a signaling cascade.[8] This involves the activation of SRC family kinases (e.g., LYN), which then phosphorylate and activate SYK. Activated SYK recruits and activates BTK at the plasma membrane.[3][9] BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signals that promote cell survival and proliferation through transcription factors like NF-κB. BTK inhibitors work by blocking this kinase activity, thereby disrupting the entire downstream pathway and inducing apoptosis in malignant B-cells.[2][4]
A Tale of Two Mechanisms: Reversible vs. Irreversible Inhibition
The key to understanding the pharmacology of Btk Inhibitor 1 Hydrochloride lies in a single functional group that it lacks.
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Ibrutinib (Irreversible Inhibitor): Ibrutinib contains an acryloyl group. This group acts as a Michael acceptor, allowing it to form a permanent, covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible binding leads to sustained inactivation of the enzyme.
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Btk Inhibitor 1 Hydrochloride (Reversible Scaffold): This compound is identical to Ibrutinib except it does not have the acryloyl group on the piperidine ring. Without this "warhead," it cannot form a covalent bond with Cys481. Any inhibition of BTK by this molecule is therefore achieved through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) within the ATP-binding pocket. This interaction is reversible.
Therefore, while Btk Inhibitor 1 Hydrochloride contains the core scaffold necessary for BTK recognition, it functions as a reversible, non-covalent inhibitor. Its primary significance is not as a standalone therapeutic but as the penultimate precursor in the synthesis of its irreversible counterpart.
Synthesis and Manufacturing
The synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the free base of the title compound, is a multi-step process. A common route involves a Mitsunobu reaction followed by deprotection.
Representative Synthetic Protocol
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Mitsunobu Reaction: The pyrazolopyrimidine core (SM1) is reacted with (S)-1-Boc-3-hydroxypiperidine (SM2) under Mitsunobu conditions. This typically involves using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) in an appropriate solvent such as tetrahydrofuran (THF). This reaction proceeds with an inversion of stereochemistry, converting the (S)-alcohol to the (R)-substituted product.
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Boc Deprotection: The resulting N-Boc protected intermediate is treated with a strong acid, such as hydrochloric acid (HCl) in an organic solvent (e.g., 1,4-dioxane or ethyl acetate), to remove the tert-butyloxycarbonyl (Boc) protecting group.
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Salt Formation: The reaction yields the hydrochloride salt of the desired product directly, which can then be isolated and purified.
This process provides the core amine scaffold, which is then ready for the final acylation step to produce Ibrutinib.
Biological Activity and Data Interpretation
Potency and the IC₅₀ Value: A Critical Clarification
A point of significant confusion in commercially available data pertains to the half-maximal inhibitory concentration (IC₅₀) of this compound. Several chemical suppliers incorrectly list the IC₅₀ of Btk Inhibitor 1 Hydrochloride as 0.5 nM.
This value is incorrect. The 0.5 nM IC₅₀ value belongs to Ibrutinib , the irreversible inhibitor. This misattribution likely occurs because IBT6A is sold as an "Ibrutinib impurity" or "precursor," and the biological data of the final API has been erroneously associated with it.
The actual inhibitory potency of Btk Inhibitor 1 Hydrochloride (as a reversible inhibitor) is not widely reported in peer-reviewed literature, as its primary role is a synthetic intermediate. While it possesses the necessary scaffold to bind to the BTK active site, its affinity is expected to be significantly lower than the covalent and permanent inhibition achieved by Ibrutinib. Researchers should not use the 0.5 nM value for experimental design and must empirically determine the potency of this compound if it is to be used in a biological assay.
Experimental Protocols: In Vitro BTK Kinase Assay
To determine the true inhibitory potential of Btk Inhibitor 1 Hydrochloride or other novel inhibitors, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common, luminescence-based method for measuring kinase activity.
Principle of the ADP-Glo™ Assay
The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP produced is converted back into ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.
Step-by-Step Protocol
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Prepare Reagents:
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Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
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Recombinant BTK Enzyme: Dilute to the desired concentration (e.g., 2-4 ng/reaction) in kinase buffer.
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Substrate/ATP Mix: Prepare a solution containing the kinase substrate (e.g., 0.2 mg/mL poly(Glu,Tyr)) and ATP (e.g., 25 µM) in kinase buffer.
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Test Compound: Prepare a serial dilution of Btk Inhibitor 1 Hydrochloride in DMSO, then dilute further in kinase buffer.
-
-
Reaction Setup (384-well plate):
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Add 1 µL of diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of recombinant BTK enzyme solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to all wells.
-
-
Kinase Reaction:
-
Shake the plate gently.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
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Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
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Conclusion
Btk Inhibitor 1 Hydrochloride (CAS 1553977-42-6) is a fundamentally important molecule in the field of kinase inhibitor research and development. While it possesses the core pyrazolo[3,4-d]pyrimidine scaffold capable of reversible, non-covalent binding to the BTK active site, its primary significance is as the immediate synthetic precursor to the potent, irreversible inhibitor Ibrutinib. Professionals in the field must exercise caution and scientific rigor, particularly concerning its biological potency, and recognize that the widely cited IC₅₀ of 0.5 nM for this compound is erroneous and belongs to its covalent derivative, Ibrutinib. Understanding this distinction is critical for its proper application in synthesis and for the accurate design and interpretation of any biological experiments.
References
- MD Anderson Cancer Center. (2023, March 20). How BTK inhibitors treat mantle cell lymphoma. Retrieved from [Link]
- Synapse. (2023, November 15). What are BTK inhibitors and how do you quickly get the latest development progress? Retrieved from [Link]
- Wikipedia. Bruton's tyrosine kinase. Retrieved from [Link]
- Estupnan, J., et al. (2023). BTK Inhibitors: Past, Present, and Future. PMC. Retrieved from [Link]
- ResearchGate. A schematic representation of BCR/BTK signaling pathway. Retrieved from [Link]
- Google Patents. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
- Nature. (2025, May 8). BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies. Retrieved from [Link]
- Gu, D., et al. (2021). BTK Inhibitors: present and future. PMC. Retrieved from [Link]
- ResearchGate. Bruton's tyrosine kinase (BTK) structure diagram. Retrieved from [Link]
- OncoLink. (2024, June 21). What are BTK inhibitors and how do they work?. Retrieved from [Link]
- VJHemOnc. (2022, November 21). Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL. Retrieved from [Link]
- PubMed. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI. Retrieved from [Link]
- ResearchGate. (2026, January 14). Review of the development of BTK inhibitors in overcoming the clinical limitations of ibrutinib. Retrieved from [Link]
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